(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
The compound belongs to a class of chemicals that often exhibit significant biological and pharmacological activities. These activities can range from anticancer properties to antimicrobial activities, depending on the specific substituents and structural motifs present in the molecule.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds like thiazoles, benzothiazoles, and piperidines. For example, synthesis pathways might include the condensation reactions, nucleophilic substitution, and cyclization steps to introduce various functional groups essential for the desired biological activity (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Scientific Research Applications
Thiazole-Piperidine Hybrid Analogues as Antitubercular Agents
A study on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates revealed their potential as novel Mycobacterium tuberculosis GyrB inhibitors. Among the compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated significant activity against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase, antituberculosis activity, and non-cytotoxicity at 50 μM, highlighting its promise as an antitubercular agent (Jeankumar et al., 2013).
Hybrid Molecules with Antimicrobial and Anticancer Properties
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates linked with various heterocyclic nuclei were synthesized and showed good to moderate antimicrobial activity against test microorganisms. Some compounds displayed antiurease and antilipase activities, suggesting their potential in developing new antimicrobial agents with diverse biological activities (Başoğlu et al., 2013).
Anticancer Potential of Piperidine-Oxadiazole Hybrids
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential. Compounds demonstrated strong anticancer activities relative to the reference drug, doxorubicin, suggesting their potential as anticancer agents. This highlights the importance of further studies, especially in vivo, to ascertain their therapeutic usefulness (Rehman et al., 2018).
Synthesis and Biological Screening of Sulphonamido Quinazolinyl Imidazole Derivatives
A series of sulphonamido quinazolinyl imidazole derivatives were synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The compounds showed promising biological and pharmacological activities, suggesting their potential for further development as therapeutic agents (Patel et al., 2009).
Fluoro Substituted Sulphonamide Benzothiazole Derivatives for Antimicrobial Screening
The synthesis of novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene (1,3) thiazolidin-4-one compounds was explored for their antimicrobial activity. The study indicated potent biodynamic agents, showing the significant therapeutic potential of fluoro-substituted sulphonamide benzothiazole derivatives (Jagtap et al., 2010).
Future Directions
properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-2-25-18-5-3-4-6-19(18)29-21(25)23-20(26)15-11-13-24(14-12-15)30(27,28)17-9-7-16(22)8-10-17/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZHFSZHCHWNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide |
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